molecular formula C19H20N4O2S B6943141 N-[4-(1-methylimidazol-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide

N-[4-(1-methylimidazol-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide

Cat. No.: B6943141
M. Wt: 368.5 g/mol
InChI Key: HMWYKEFKDROFPL-UHFFFAOYSA-N
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Description

N-[4-(1-methylimidazol-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-[4-(1-methylimidazol-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-23-10-9-20-16(23)15-13-26-18(21-15)22-17(24)19(7-11-25-12-8-19)14-5-3-2-4-6-14/h2-6,9-10,13H,7-8,11-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWYKEFKDROFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CSC(=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-methylimidazol-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the functionalization of the pyridine ring by reacting 2-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4’-bipyridine with 4-phenylenediamine . The reaction conditions often require the use of a base and a polar aprotic solvent to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-methylimidazol-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for deprotonation, acids like hydrochloric acid (HCl) for protonation, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) for dissolving the reactants .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[4-(1-methylimidazol-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The imidazole and thiazole rings allow it to bind to metal ions and enzymes, influencing their activity. This binding can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1-methylimidazol-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide is unique due to its combination of imidazole, thiazole, and oxane rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications in various scientific fields .

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